ethyl 1-[2-(5-bromo-2-chloropyridine-3-sulfonamido)ethyl]-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[2-(5-bromo-2-chloropyridine-3-sulfonamido)ethyl]-1H-imidazole-4-carboxylate is a complex organic compound that features a combination of pyridine, sulfonamide, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(5-bromo-2-chloropyridine-3-sulfonamido)ethyl]-1H-imidazole-4-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridine Moiety: The synthesis begins with the preparation of 5-bromo-2-chloropyridine, which can be achieved through halogenation reactions involving pyridine derivatives.
Sulfonamide Formation: The sulfonamide group is introduced by reacting 5-bromo-2-chloropyridine with sulfonyl chlorides under basic conditions.
Imidazole Ring Construction: The imidazole ring is synthesized through cyclization reactions involving suitable precursors such as glyoxal and ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(5-bromo-2-chloropyridine-3-sulfonamido)ethyl]-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide and imidazole moieties.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium fluoride, and organolithium compounds can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce carboxylic acids .
Scientific Research Applications
Ethyl 1-[2-(5-bromo-2-chloropyridine-3-sulfonamido)ethyl]-1H-imidazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Agrochemicals: It can be used in the development of new pesticides or herbicides due to its bioactive properties.
Material Science: The compound can be explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(5-bromo-2-chloropyridine-3-sulfonamido)ethyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, while the imidazole ring can coordinate with metal ions or participate in π-π interactions . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: A precursor in the synthesis of the target compound, used in various organic syntheses.
Sulfonamides: A class of compounds known for their antibacterial properties.
Imidazole Derivatives: Compounds with a wide range of biological activities, including antifungal and anticancer properties.
Uniqueness
Ethyl 1-[2-(5-bromo-2-chloropyridine-3-sulfonamido)ethyl]-1H-imidazole-4-carboxylate is unique due to its combination of pyridine, sulfonamide, and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 1-[2-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]ethyl]imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN4O4S/c1-2-23-13(20)10-7-19(8-17-10)4-3-18-24(21,22)11-5-9(14)6-16-12(11)15/h5-8,18H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOQETFWKRHDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)CCNS(=O)(=O)C2=C(N=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.